molecular formula C13H12FN3O B12922393 N-(4,6-dimethylpyrimidin-2-yl)-3-fluorobenzamide CAS No. 712285-63-7

N-(4,6-dimethylpyrimidin-2-yl)-3-fluorobenzamide

Cat. No.: B12922393
CAS No.: 712285-63-7
M. Wt: 245.25 g/mol
InChI Key: KHWZZWYASPRWHE-UHFFFAOYSA-N
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Description

N-(4,6-dimethylpyrimidin-2-yl)-3-fluorobenzamide is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidine derivatives are known for their wide range of biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,6-dimethylpyrimidin-2-yl)-3-fluorobenzamide typically involves the reaction of 4,6-dimethyl-2-aminopyrimidine with 3-fluorobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(4,6-dimethylpyrimidin-2-yl)-3-fluorobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

N-(4,6-dimethylpyrimidin-2-yl)-3-fluorobenzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4,6-dimethylpyrimidin-2-yl)-3-fluorobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells. The exact molecular pathways involved depend on the specific target and context of the study .

Comparison with Similar Compounds

Similar Compounds

  • N-(4,6-dimethylpyrimidin-2-yl)-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide
  • N-(4,6-dimethylpyrimidin-2-yl)-N-methyl-3-amino-benzoic acid
  • 3-{(E)-[(4,6-dimethylpyrimidin-2-yl)imino]methyl}naphthalen-2-ol

Uniqueness

N-(4,6-dimethylpyrimidin-2-yl)-3-fluorobenzamide is unique due to the presence of both the pyrimidine and fluorobenzamide moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its fluorine atom enhances its stability and lipophilicity, which can improve its bioavailability and efficacy in medicinal applications .

Properties

CAS No.

712285-63-7

Molecular Formula

C13H12FN3O

Molecular Weight

245.25 g/mol

IUPAC Name

N-(4,6-dimethylpyrimidin-2-yl)-3-fluorobenzamide

InChI

InChI=1S/C13H12FN3O/c1-8-6-9(2)16-13(15-8)17-12(18)10-4-3-5-11(14)7-10/h3-7H,1-2H3,(H,15,16,17,18)

InChI Key

KHWZZWYASPRWHE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NC(=O)C2=CC(=CC=C2)F)C

Origin of Product

United States

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